molecular formula C19H17NO2S B192781 Ketotifen Impurity G CAS No. 43076-16-0

Ketotifen Impurity G

Cat. No. B192781
CAS RN: 43076-16-0
M. Wt: 323.4 g/mol
InChI Key: SEWPKRUDHMXTMH-UHFFFAOYSA-N
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Description

Ketotifen Impurity G is a pharmaceutical primary standard from the ketotifen API family . It is also known as 4-(1-Methylpiperidin-4-ylidene)-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-9,10-dione . It is intended for use in laboratory tests only as specifically prescribed in the European Pharmacopoeia .


Molecular Structure Analysis

The empirical formula of Ketotifen Impurity G is C19H17NO2S . The molecular weight is 323.41 . The InChI key is SEWPKRUDHMXTMH-UHFFFAOYSA-N .

Scientific Research Applications

Immunologic and Therapeutic Aspects

Ketotifen, including its impurities like Ketotifen Impurity G, has shown significant potential in immunologic and therapeutic aspects. Studies have highlighted its effectiveness in asthma prophylaxis and anti-allergic activities. For example, it has been observed to prevent cutaneous and lung anaphylaxis, inhibit mediator release from various cells, reduce human neutrophil activation, and demonstrate H1-receptor antagonism. This positions ketotifen as a suitable candidate for long-term prophylaxis of bronchial asthma and treatment of other allergic disorders like allergic rhinitis and conjunctivitis, food allergy, and urticaria (Craps, 1985).

Effect on Nitric Oxide Synthase Activity

A study on the effect of ketotifen on nitric oxide synthase (NOS) activity in colonic mucosa and renal tissues showed that ketotifen significantly increased NOS activity. This implies a potential therapeutic application of ketotifen impurities in modulating NOS activity, which could have implications in various physiological and pathophysiological processes (Heyman et al., 1997).

Effects on Eosinophils

Ketotifen has been studied for its effects on eosinophils, particularly in the context of allergic responses. A research examining its impact on the production of reactive oxygen species from eotaxin-primed human eosinophils revealed that ketotifen at certain concentrations could significantly reduce the production of these species. This suggests its potential utility in treating allergic diseases through anti-eosinophilic effects (Yamada et al., 2003).

Applications in Drug Delivery Systems

Ketotifen's role in drug delivery systems has been explored, particularly in the context of eye drops and transdermal systems. Studies have investigated the uptake and release of ketotifen by different materials, such as contact lenses, suggesting its feasibility in controlled drug delivery (Soluri et al., 2012).

Other Therapeutic Applications

Additional research has delved into various therapeutic applications of ketotifen, such as its potential in reversing multidrug resistance in cancer cells and alleviating cardiotoxicity induced by certain drugs. This indicates a broader spectrum of clinical applications for ketotifen and its impurities beyond its traditional use in treating allergic conditions (Zhang & Berger, 2003).

properties

IUPAC Name

2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaene-8,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c1-20-9-6-12(7-10-20)16-13-4-2-3-5-14(13)17(21)18(22)19-15(16)8-11-23-19/h2-5,8,11H,6-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWPKRUDHMXTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=C(C(=O)C(=O)C4=CC=CC=C42)SC=C3)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80314399
Record name NSC282482
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dioxo Ketotifen

CAS RN

43076-16-0
Record name NSC282482
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282482
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC282482
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Methyl-4-piperidinylidene)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-9,10-dione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83L78F2PTA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Galaon, V David - 2012 - dspace.incdecoind.ro
… Conversely, for the pair nor-ketotifen – impurity G the resolution decreases as the pH increases in the studied range, until a possible coelution at pH values beyond 8.5. All these …
Number of citations: 7 www.dspace.incdecoind.ro
ม ณ ฑ นา พิมพ์ทอง - 2014 - ir.swu.ac.th
This Method described for determination of ketotifen;(4, 9-dihydro-4-(1-methyl-4-piperidinylidene)-10 H benzo [4, 5] cyclohepta [1, 2-b] thiophen-10-one) in syrup preparation by using …
Number of citations: 0 ir.swu.ac.th

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